4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]benzenesulfonyl Chloride
Overview
Description
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]benzenesulfonyl Chloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]benzenesulfonyl Chloride typically involves the reaction of 5,7-bis(trifluoromethyl)-1,8-naphthyridine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]benzenesulfonyl Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester compounds.
Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]benzenesulfonyl Chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide and sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl Chloride: Shares the trifluoromethyl and sulfonyl chloride groups but lacks the naphthyridine moiety.
Benzenesulfonyl Chloride: Similar sulfonyl chloride functionality but without the trifluoromethyl groups.
Properties
IUPAC Name |
4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N2O3S/c17-29(26,27)9-3-1-8(2-4-9)28-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRNOABVVNQUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395651 | |
Record name | 3K-002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-09-2 | |
Record name | 3K-002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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